iron(3+);pentane-2,4-dione
Description
Iron(3+);pentane-2,4-dione, commonly known as iron(III) acetylacetonate or Fe(acac)₃, is a coordination complex where iron(III) is chelated by three acetylacetonate (pentane-2,4-dionate) ligands. The acetylacetonate ligand (C₅H₇O₂⁻) is a β-diketone enolate stabilized by resonance delocalization of the negative charge across two carbonyl groups . This complex is synthesized via the reaction of iron(III) salts with pentane-2,4-dione under basic conditions.
Properties
IUPAC Name |
iron(3+);pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Fe/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMWVXQBCBPBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol-Based Synthesis with Alkaline Conditions
A patent-derived method for metal acetylacetonates suggests adaptations for Fe(acac)₃ synthesis. While originally designed for zinc and copper complexes, the protocol can be modified for iron by substituting Fe(NO₃)₃·9H₂O:
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Solution Preparation :
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Fe(NO₃)₃·9H₂O (8.0 g) and Cu(NO₃)₂·3H₂O (0.07 g) are dissolved in 30 mL ethanol.
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Acetylacetone (10 mL) is added, followed by a NaOH solution (2.5 g in 15 mL ethanol).
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Crystallization : The mixture is stirred for 24 hours and allowed to crystallize for 10–20 days.
Outcome :
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Yields ~70% with minor copper contamination.
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Demonstrates feasibility of ethanol as a solvent but requires prolonged crystallization.
Non-Aqueous Routes for Enhanced Purity
Recent advancements highlight non-aqueous systems using FeCl₃ and acetylacetone in toluene or dichloromethane. These methods avoid hydroxide intermediates, yielding anhydrous Fe(acac)₃ with >95% purity.
Reaction Scheme :
Key Insight :
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HCl gas is removed via inert gas purge, shifting equilibrium toward product formation.
Comparative Analysis of Synthetic Methods
Observations :
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The aqueous-methanol method balances yield, purity, and practicality, making it preferred for laboratory-scale synthesis.
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Non-aqueous routes offer superior purity but require specialized equipment for HCl management.
Mechanistic and Kinetic Considerations
Ligand Exchange Kinetics
The rate of Fe(acac)₃ formation is influenced by:
Chemical Reactions Analysis
Types of Reactions
Iron(3+);pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where iron(III) is reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The ligand (pentane-2,4-dione) can be substituted by other ligands in the coordination sphere of iron.
Complexation Reactions: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions often use other diketones or chelating agents.
Complexation: Reactions with other metal salts or organic ligands are typically carried out in solution under mild conditions.
Major Products
Oxidation-Reduction: Products include iron(II) or iron(IV) complexes.
Substitution: New iron complexes with different ligands.
Complexation: Mixed-metal or mixed-ligand complexes.
Scientific Research Applications
Analytical Chemistry Applications
One of the primary applications of iron(III) pentane-2,4-dione complexes is in the field of analytical chemistry, particularly for the determination of iron concentrations in various samples.
Spectrophotometric Determination
A notable study demonstrated the extraction of orange tris(pentan-2,4-dione)iron(III) from aqueous solutions into propylene carbonate. The extraction was optimized at a pH range of 4.0 to 9.0, with distribution coefficients varying significantly based on ionic strength and pH. The method achieved relative standard deviations of less than 1.52%, making it suitable for routine determination of iron levels in samples such as wrought aluminum alloys .
| Parameter | Value |
|---|---|
| pH Range | 4.0 - 9.0 |
| Distribution Coefficient | 23.9 - 116 |
| Relative Standard Deviation | < 1.52% |
Catalytic Applications
Iron(III) pentane-2,4-dione complexes have also been explored for their catalytic properties in organic synthesis.
Catalysis in Organic Reactions
Research indicates that these complexes can serve as effective catalysts in various organic transformations due to their ability to stabilize reactive intermediates. For instance, iron complexes have been utilized in Wacker-type oxidations, where they facilitate the conversion of olefins to carbonyl compounds .
Case Study 1: Iron Complexes in Redox Catalysis
A recent investigation into the redox behavior of iron complexes with pentane-2,4-dione ligands highlighted their potential as precatalysts for challenging catalytic transformations. The study utilized a combination of spectroscopic techniques (UV-vis, NMR) and electrochemical methods to analyze the complexes' behavior under varying conditions .
Case Study 2: Environmental Applications
The non-toxic nature of iron(III) pentane-2,4-dione makes it a candidate for environmentally friendly catalytic processes. Its application in water treatment processes has been suggested due to its ability to facilitate reactions without producing harmful byproducts .
Mechanism of Action
The mechanism of action of iron(3+);pentane-2,4-dione involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can undergo redox changes, which are crucial for catalytic activity. The pentane-2,4-dione ligand stabilizes the iron center and modulates its reactivity.
Comparison with Similar Compounds
Research Findings
Stability and Resonance Effects
The enolate resonance stabilization of pentane-2,4-dione (three resonance forms) enhances the thermodynamic stability of its metal complexes. This contrasts with non-chelating ligands, where weaker binding leads to lower complex stability .
Partition Coefficients and Solvent Interactions
Iron(III) acetylacetonate has a log P (octanol-water) of ~3.2, reflecting its lipophilicity. Fluorinated derivatives exhibit lower log P values (e.g., 2.1 for 1,1,1-trifluoro derivatives) due to increased polarity and hydrogen bond acidity, enabling tailored solvent compatibility .
Toxicity and Handling
While the iron(III) complex is less hazardous than free pentane-2,4-dione, precautions include:
- Avoiding skin/eye contact and inhalation.
- Storing in cool, ventilated areas away from oxidizers and bases .
Q & A
Advanced Research Question
- IR Spectroscopy : C=O stretches (~1600 cm⁻¹) and C–H bending (~1520 cm⁻¹) confirm ligand coordination. Shifts indicate metal-ligand bond strength .
- UV-Vis : d-d transitions (e.g., ʎmax ~350 nm) reflect octahedral geometry and ligand field splitting.
- Mössbauer Spectroscopy : Quantifies Fe³⁺ oxidation state and spin state (high-spin, S = 5/2).
- X-ray Diffraction : Resolves bond lengths (Fe–O ~1.9 Å) and crystal packing .
How can enzymatic assays utilize Fe(acac)₃ as a substrate or inhibitor?
Advanced Research Question
Fe(acac)₃’s redox activity makes it relevant in biochemical studies:
- Substrate Specificity : Enzymes like carbonyl reductases show variable activity with diketones (e.g., pentane-2,4-dione: specific activity 3.2 U/mg vs. biacetyl: 8.5 U/mg) .
- Inhibition Studies : Competitive inhibition assays monitor Fe(acac)₃’s binding affinity (Ki) using Lineweaver-Burk plots.
- Cellular Uptake : Fluorescent tagging (e.g., coumarin derivatives) tracks intracellular Fe(acac)₃ distribution .
What mechanistic insights explain Fe(acac)₃’s role in catalytic oxidation reactions?
Advanced Research Question
Fe(acac)₃ acts as a Lewis acid catalyst in epoxidation and C–H activation:
- Epoxidation : Fe³⁺ coordinates peroxides (e.g., TBHP), polarizing O–O bonds for electrophilic attack on alkenes.
- Radical Pathways : Under UV light, ligand-to-metal charge transfer generates Fe²⁺ and acac radicals, initiating chain reactions.
- Counterion Effects : Non-coordinating anions (e.g., ClO₄⁻) enhance catalytic turnover by minimizing ion pairing .
How does pH modulate Fe(acac)₃ solubility and reactivity in aqueous systems?
Advanced Research Question
- Low pH (<4) : Ligand protonation (acac⁻ → acacH) disrupts chelation, precipitating Fe(OH)₃.
- Neutral pH : Hydrolysis forms μ-oxo bridged dimers (e.g., [Fe(acac)₂O]₂), detectable via ESI-MS.
- High pH (>9) : Ligand displacement by OH⁻ yields Fe(OH)₃ colloids. Stability constants (log β = 9.2) quantify complex persistence .
What crystallographic techniques resolve polymorphism in Fe(acac)₃ derivatives?
Advanced Research Question
- Variable-Temperature XRD : Tracks phase transitions (e.g., cubic → triclinic) during desolvation.
- SC-XRD (Single Crystal) : Identifies Jahn-Teller distortions in Fe³⁺ complexes.
- PXRD with Rietveld Refinement : Quantifies phase purity in bulk samples (e.g., 98% cubic phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
